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Compound of Interest

Compound Name: Tertiapin

Cat. No.: B1603359 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tertiapin, a peptide isolated from bee venom, and its more stable analog, Tertiapin-Q, are

widely recognized as potent blockers of a specific subset of inwardly rectifying potassium (Kir)

channels. This guide provides a comprehensive comparison of Tertiapin's activity across

various ion channels, supported by quantitative data and detailed experimental protocols. The

objective is to offer a clear perspective on its selectivity profile, aiding in the design of targeted

experiments and the development of more specific pharmacological tools.

Quantitative Comparison of Tertiapin Activity
The following table summarizes the inhibitory activity of Tertiapin and its derivative, Tertiapin-

Q, against a range of ion channels. The data, presented as IC50 (half-maximal inhibitory

concentration), Kd (dissociation constant), or Ki (inhibition constant), highlight the peptide's

high affinity for its primary targets and its varying degrees of interaction with other channels.
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Ion Channel
Family

Specific
Channel

Toxin
Derivative

Potency
(nM)

Efficacy Reference

Inwardly

Rectifying

Potassium

(Kir)

Channels

GIRK1/4

(Kir3.1/3.4)
Tertiapin ~8 (IC50) Full inhibition [1]

Tertiapin-Q 13.3 (Ki)
High affinity

blocker

ROMK1

(Kir1.1)
Tertiapin ~2 (Kd)

High affinity

blocker
[2]

Tertiapin-Q 1.3 (Ki)
High affinity

blocker

Kir2.1 Tertiapin >1000

<10%

inhibition at

1µM

[3]

Tertiapin-Q 131,000 (Kd)
Very low

affinity
[4]

ATP-sensitive

K+ (KATP)
Tertiapin >1000

Virtually

insensitive at

1µM

[1]

Calcium-

Activated

Potassium

(KCa)

Channels

BK (KCa1.1) Tertiapin-Q ~5.8 (IC50)

Voltage and

use-

dependent

block

[2][5]

Voltage-

Gated Ion

Channels

Voltage-gated

K+
Tertiapin >1000

Not affected

at 1µM
[1]

L-type Ca2+ Tertiapin >1000
Not affected

at 1µM
[1]
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Experimental Protocols
A common method to assess the cross-reactivity of Tertiapin is the two-electrode voltage

clamp (TEVC) technique using Xenopus laevis oocytes heterologously expressing the ion

channel of interest.

Objective: To determine the concentration-dependent inhibitory effect of Tertiapin-Q on a

specific ion channel current.

Materials:

Xenopus laevis oocytes

cRNA of the target ion channel subunit(s)

Gene Clamp 500B amplifier (or equivalent)

Microelectrode puller

Borosilicate glass capillaries

Recording chamber

Perfusion system

Frog Ringer's solution (e.g., 88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 0.3 mM Ca(NO3)2,

0.41 mM CaCl2, 0.82 mM MgSO4, 15 mM HEPES, pH 7.6)

High potassium recording solution (e.g., 20 mM KCl, 68 mM NaCl, 2.4 mM NaHCO3, 0.3 mM

Ca(NO3)2, 0.41 mM CaCl2, 0.82 mM MgSO4, 15 mM HEPES, pH 7.6)

Tertiapin-Q stock solution and serial dilutions

Procedure:

Oocyte Preparation and Injection:

Surgically remove oocytes from a female Xenopus laevis.
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Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment).

Inject oocytes with a known amount of cRNA encoding the target ion channel(s) (e.g., 25

ng).[3]

Incubate the injected oocytes for 2-5 days at 18-20°C in Frog Ringer's solution to allow for

channel expression.

Electrophysiological Recording:

Place an oocyte in the recording chamber and perfuse with Frog Ringer's solution.

Pull microelectrodes from borosilicate glass capillaries and fill with 3 M KCl, achieving a

resistance of 0.5-2 MΩ.

Impale the oocyte with two microelectrodes for voltage clamping.

Clamp the oocyte membrane potential at a holding potential of, for example, -80 mV.[3]

Switch the perfusion to a high potassium solution to elicit inward currents through the

expressed Kir channels.

Data Acquisition and Analysis:

Record the baseline current in the high potassium solution.

Apply increasing concentrations of Tertiapin-Q to the bath via the perfusion system.

Record the steady-state current at each concentration.

Wash out the peptide to observe the reversibility of the block.

Measure the current amplitude at each concentration and normalize it to the baseline

current.

Plot the normalized current as a function of the Tertiapin-Q concentration and fit the data

to the Hill equation to determine the IC50 value.[6]
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Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the primary ion channels targeted

by Tertiapin and a typical experimental workflow for assessing its cross-reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10734170/
https://pubmed.ncbi.nlm.nih.gov/10734170/
https://fnkprddata.blob.core.windows.net/domestic/data/datasheet/SMA/08TER001.pdf
https://linkinghub.elsevier.com/retrieve/pii/S0022356524322116
https://biology-assets.anu.edu.au/hosted_sites/langevin/publications/Biochem_Hilder_210113_galleyproof.pdf
https://en.wikipedia.org/wiki/Tertiapin
https://pmc.ncbi.nlm.nih.gov/articles/PMC7524040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7524040/
https://www.benchchem.com/product/b1603359#cross-reactivity-of-tertiapin-with-other-ion-channels
https://www.benchchem.com/product/b1603359#cross-reactivity-of-tertiapin-with-other-ion-channels
https://www.benchchem.com/product/b1603359#cross-reactivity-of-tertiapin-with-other-ion-channels
https://www.benchchem.com/product/b1603359#cross-reactivity-of-tertiapin-with-other-ion-channels
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1603359?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603359?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

